molecular formula C13H21N B3074607 (2-Methylpropyl)(3-phenylpropyl)amine CAS No. 1021037-79-5

(2-Methylpropyl)(3-phenylpropyl)amine

Cat. No.: B3074607
CAS No.: 1021037-79-5
M. Wt: 191.31 g/mol
InChI Key: XUHQVMSAXOWBEL-UHFFFAOYSA-N
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Description

(2-Methylpropyl)(3-phenylpropyl)amine (CAS 36938-76-8) is a secondary amine with a branched 2-methylpropyl (isobutyl) group and a linear 3-phenylpropyl group attached to the nitrogen atom. Its molecular formula is C₁₃H₂₁N (MW: 191.32 g/mol). The compound is synthesized via alkylation or substitution reactions, as inferred from similar synthetic pathways for phenoxypropylamines (e.g., alkylation of amines with haloalkanes) . Its structure combines hydrophobic (phenyl and isobutyl) and amine functionalities, making it relevant in pharmaceutical and agrochemical research, particularly for derivatization into bioactive molecules .

Properties

IUPAC Name

2-methyl-N-(3-phenylpropyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-12(2)11-14-10-6-9-13-7-4-3-5-8-13/h3-5,7-8,12,14H,6,9-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHQVMSAXOWBEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCCCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2-Methylpropyl)(3-phenylpropyl)amine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution of haloalkanes with amines. For instance, the reaction of 3-phenylpropyl bromide with 2-methylpropylamine under basic conditions can yield the desired product . The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the reductive amination of 3-phenylpropanal with 2-methylpropylamine in the presence of a reducing agent such as sodium cyanoborohydride. This method offers high yields and can be easily scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(2-Methylpropyl)(3-phenylpropyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce alkanes or alcohols. Substitution reactions can lead to a variety of derivatives, depending on the nature of the substituent introduced .

Scientific Research Applications

(2-Methylpropyl)(3-phenylpropyl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Methylpropyl)(3-phenylpropyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalysis . The pathways involved in its mechanism of action can vary, but they often include interactions with proteins and other macromolecules .

Comparison with Similar Compounds

Bis-(3-phenylpropyl)amine (CAS 93948-20-0)

  • Structure : Tertiary amine with two 3-phenylpropyl groups.
  • Formula : C₁₈H₂₃N (MW: 253.39 g/mol).
  • Key Differences :
    • Basicity : Reduced basicity compared to the secondary amine target compound due to tertiary nitrogen .
    • Lipophilicity : Higher logP (estimated) due to additional phenylpropyl groups, enhancing membrane permeability.
    • Applications : Used in coordination chemistry and as a precursor for surfactants or catalysts .

(2-Methoxyethyl)(3-phenylpropyl)amine (CAS 255042-04-7)

  • Structure : Secondary amine with a polar 2-methoxyethyl group replacing the isobutyl group.
  • Formula: C₁₂H₁₉NO (MW: 193.29 g/mol).
  • Key Differences :
    • Solubility : Increased polarity from the methoxy group improves aqueous solubility compared to the target compound.
    • Reactivity : Methoxy group may participate in hydrogen bonding, altering interactions in biological systems .

(3-Chlorophenyl)methylamine

  • Structure : Secondary amine with a chlorinated aryl group.
  • Formula : C₁₁H₁₆ClN (MW: 197.70 g/mol).
  • Toxicity: Halogenation may increase toxicity or environmental persistence compared to non-halogenated analogs .

Methyl(3-phenoxypropyl)amine (from )

  • Structure: Secondary amine with a methyl group and 3-phenoxypropyl chain.
  • Key Differences: Ether Linkage: Phenoxy group enhances rigidity and may influence conformational stability in biological targets . Synthetic Utility: Used as a building block for substituted phenyl analogs in agrochemicals .

Data Table: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Nitrogen Type Key Functional Groups Notable Properties
(2-Methylpropyl)(3-phenylpropyl)amine 36938-76-8 C₁₃H₂₁N 191.32 Secondary Isobutyl, 3-phenylpropyl High lipophilicity, moderate basicity
Bis-(3-phenylpropyl)amine 93948-20-0 C₁₈H₂₃N 253.39 Tertiary Two 3-phenylpropyl Low basicity, high logP
(2-Methoxyethyl)(3-phenylpropyl)amine 255042-04-7 C₁₂H₁₉NO 193.29 Secondary Methoxyethyl, 3-phenylpropyl Enhanced solubility
Methyl(3-phenoxypropyl)amine Not provided C₁₀H₁₅NO 165.24 Secondary Methyl, phenoxypropyl Conformational rigidity

Biological Activity

(2-Methylpropyl)(3-phenylpropyl)amine is an organic compound that has garnered attention for its potential biological activity and applications in medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

This compound, often referred to as a secondary amine, features a branched alkyl chain and a phenyl group. Its unique structure allows it to interact with various biological targets, making it an interesting candidate for further study in pharmacology and biochemistry.

The biological activity of this compound involves its interaction with specific molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways depend on the context in which the compound is used, but it has been noted for potential interactions with:

  • Enzymatic pathways : It may act as an inhibitor or activator for certain enzymes involved in metabolic processes.
  • Receptor binding : The compound could bind to neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognitive function.

1. Biological Activity Studies

Research has indicated that this compound exhibits diverse biological activities. Some key findings include:

  • Antimicrobial properties : Studies have shown that derivatives of this compound can inhibit the growth of various pathogens, including bacteria and fungi.
  • Cytotoxic effects : Preliminary data suggest that this compound may induce apoptosis in certain cancer cell lines, indicating potential as an anticancer agent .

2. Case Studies

Several case studies have explored the efficacy of this compound in different biological contexts:

  • Study on Neurotransmitter Interaction : A study demonstrated that this compound could enhance serotonin receptor activity, suggesting its potential use in treating mood disorders .
  • Inhibition of Pathogenic Microorganisms : Research indicated that this compound derivatives showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents .

Data Table: Summary of Biological Activities

Activity Type Observed Effect Reference
AntimicrobialInhibition of bacterial growth
CytotoxicInduction of apoptosis in cancer cells
Neurotransmitter ModulationEnhancement of serotonin receptor activity

Applications in Medicine

The potential therapeutic applications of this compound are extensive:

  • Drug Development : As a precursor for synthesizing new pharmaceuticals targeting various diseases.
  • Specialty Chemicals Production : Utilized in creating intermediates for industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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